

Strategies to reduce steric hindrance in ternary complex formation

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Technical Support Center: Ternary Complex Formation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance during ternary complex formation, particularly in the context of PROTACs and other bifunctional molecules.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of ternary complex formation?

A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the components of a ternary complex (e.g., a target Protein of Interest (POI), a bifunctional molecule like a PROTAC, and an E3 ligase) from assembling in a productive orientation.^[1] This can be caused by bulky chemical groups on the molecule or by unfavorable protein-protein interactions at the interface, inhibiting the formation or reducing the stability of the complex.^{[1][2]}

Q2: What are the common experimental signs that steric hindrance might be negatively impacting my ternary complex formation?

A2: Common indicators that steric hindrance may be an issue include:

- Weak or undetectable ternary complex formation in biophysical assays such as SPR, ITC, or FRET.[1]
- Poor degradation efficiency (high DC50, low Dmax) in cellular assays, even with good binary binding affinities of the molecule to the target protein and the E3 ligase.[1][3]
- A significant "hook effect" at high compound concentrations, where the formation of unproductive binary complexes (e.g., PROTAC-POI or PROTAC-E3) dominates over the desired ternary complex.[1][4][5]
- Negative cooperativity ($\alpha < 1$), which indicates that the binding of one protein partner to the bifunctional molecule hinders the binding of the second protein.[1][6]

Q3: How does the linker in a bifunctional molecule like a PROTAC influence steric hindrance?

A3: The linker is a critical determinant of the geometry and stability of the ternary complex.[1][7] Its properties directly influence the potential for steric clashes:

- **Linker Length:** An inappropriate linker length is a primary cause of steric hindrance. A linker that is too short may physically prevent the two proteins from binding simultaneously.[2][7][8] Conversely, an overly long linker can lead to a loose, unstable complex with reduced ubiquitination efficiency.[7][8]
- **Linker Composition and Rigidity:** The chemical makeup of the linker affects its flexibility. Flexible linkers (e.g., PEG-based) can provide the conformational freedom needed to avoid clashes, while more rigid linkers (e.g., containing cyclic structures) can enforce a specific, productive orientation but may also introduce steric problems if not designed correctly.[2][8]
- **Attachment Points:** The "exit vector," or the point where the linker is attached to the target and E3 ligase binders, dramatically influences the relative orientation of the two proteins in the complex.[1][9] An improper attachment point can easily lead to steric clashes.

Q4: What is the "hook effect" and how does it relate to steric hindrance?

A4: The "hook effect" is a phenomenon where the efficiency of ternary complex formation (and consequently, protein degradation) decreases at high concentrations of the bifunctional molecule.[4][5] This occurs because the excess molecule saturates both the target protein and

the E3 ligase, leading to the formation of separate binary complexes at the expense of the productive ternary complex.[4] Steric hindrance can exacerbate the hook effect by contributing to poor cooperativity, which makes the ternary complex less stable compared to the binary complexes.[1]

Q5: What is cooperativity (α) and what does it tell me about my ternary complex?

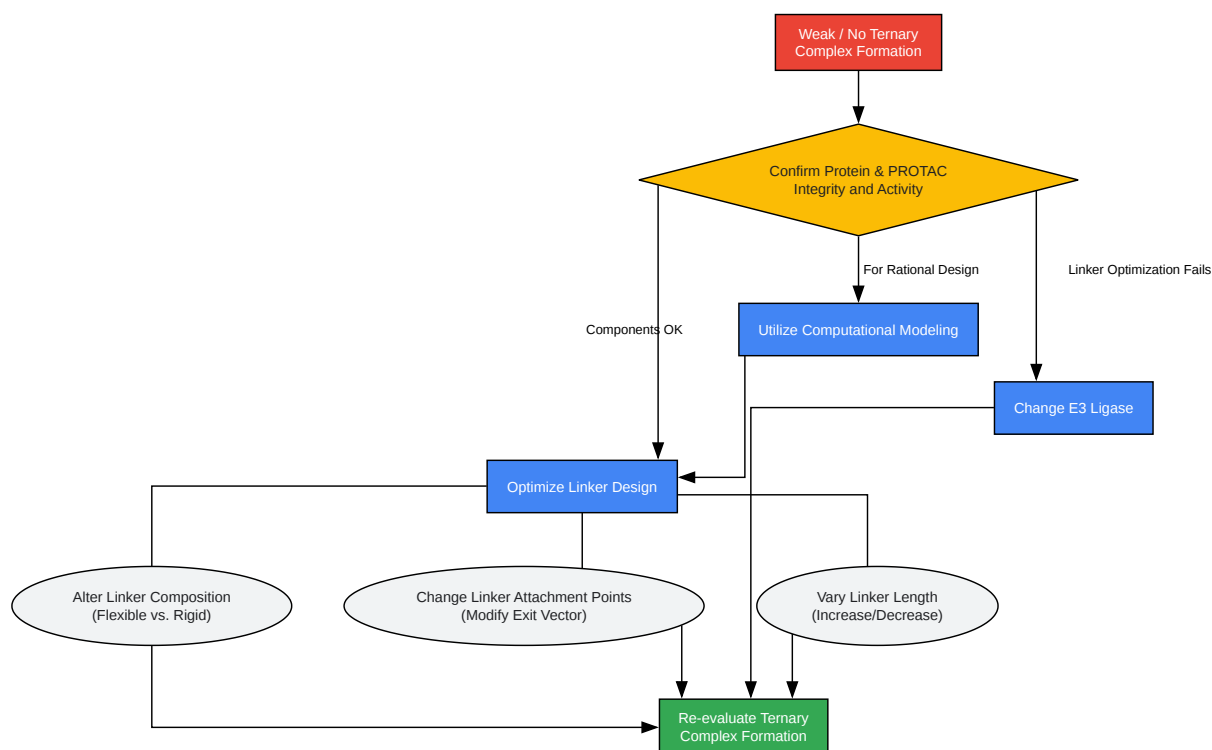
A5: Cooperativity (alpha, α) is a quantitative measure of how the binding of the first protein to the bifunctional molecule affects the binding of the second protein. It is calculated as the ratio of the binary dissociation constant (K_D) to the ternary dissociation constant (K_D).[10]

- $\alpha > 1$ (Positive Cooperativity): The two proteins "cooperate" to stabilize the complex. This is the desired outcome, as favorable protein-protein interactions make the ternary complex more stable than the individual binary complexes.[6][11]
- $\alpha = 1$ (No Cooperativity): The binding of the two proteins is independent.
- $\alpha < 1$ (Negative Cooperativity): The binding of one protein hinders the binding of the other. This often suggests steric clashes or electrostatic repulsion at the protein-protein interface. [6]

Troubleshooting Guides

Problem: Weak or No Ternary Complex Formation Detected

- Possible Cause: Direct steric clashes are preventing the association of the three components.
- Troubleshooting Workflow:



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Caption: Troubleshooting workflow for weak or no ternary complex formation.

- Solutions:
 - Optimize the Linker: This is the most common first step.[2]

- Vary Length: Systematically synthesize and test analogs with different linker lengths. Often, a library of linkers with increasing chain lengths is used to find the optimal distance.[\[7\]](#)
- Alter Rigidity: Test both flexible (e.g., PEG) and more rigid (e.g., alkyl, piperazine-based) linkers. Rigidity can enforce a productive conformation.[\[8\]](#)
- Change Attachment Points: Altering the point of linker connection on either the warhead or the E3 ligase ligand can completely change the relative orientation of the recruited proteins, potentially alleviating clashes.[\[1\]](#)[\[9\]](#)
- Change the E3 Ligase: If linker optimization is unsuccessful, recruiting a different E3 ligase (e.g., switching from VHL to CRBN) can be a powerful strategy. Different E3 ligases have distinct surface topographies, and one may be more sterically compatible with the target protein.[\[9\]](#)[\[12\]](#)[\[13\]](#)
- Use Computational Modeling: Employ protein-protein docking and molecular dynamics (MD) simulations to build a model of the ternary complex.[\[11\]](#)[\[14\]](#) These models can predict potential steric clashes and guide the rational design of new linker strategies or ligand modifications before synthesis.[\[12\]](#)[\[15\]](#)

Problem: Good Binary Binding but Poor Cellular Degradation

- Possible Cause: The ternary complex is forming but in a non-productive conformation. Steric constraints may be preventing the E3 ligase from positioning a lysine residue on the target protein's surface correctly for ubiquitination.[\[5\]](#)
- Solutions:
 - Perform a Ubiquitination Assay: Directly test whether the target protein is being ubiquitinated in the presence of the PROTAC, either in vitro or in cells. A lack of ubiquitination strongly points to a geometric problem with the complex.[\[5\]](#)
 - Redesign the Linker: The goal is to reorient the E3 ligase relative to the target protein. Even subtle changes to linker length or the exit vector can have a profound impact on the final geometry of the complex.[\[9\]](#)[\[16\]](#)

- Structural Analysis: If possible, obtain a crystal structure of the ternary complex. This provides the most definitive insight into the interactions and can guide rational redesign efforts.[\[12\]](#)

Data Presentation

Quantitative data from biophysical and cellular assays are crucial for diagnosing and solving issues related to steric hindrance.

Table 1: Key Parameters for Evaluating Ternary Complex Formation

Parameter	Assay(s)	Indication of Steric Hindrance	Optimization Goal
Ternary K _D	ITC, SPR, BLI	High value (weak affinity) or no binding detected	Decrease K _D (increase affinity)
Cooperativity (α)	ITC, SPR	$\alpha < 1$ (Negative Cooperativity)	Increase α to > 1 (Positive Cooperativity)
Ternary Complex t _{1/2}	SPR, BLI	Short half-life (fast k _{off})	Increase half-life (slow k _{off}) for a more stable complex
DC ₅₀	Western Blot, In-Cell Assays	High value (low potency)	Decrease DC ₅₀
D _{max}	Western Blot, In-Cell Assays	Low value (incomplete degradation)	Increase D _{max} to $> 80-90\%$
"Hook Effect"	Cellular Degradation Assays	Sharp decrease in degradation at high concentrations	Mitigate the effect by increasing cooperativity [1] [5]

Experimental Protocols

Protocol 1: Measuring Ternary Complex Affinity and Cooperativity using Isothermal Titration Calorimetry (ITC)

This protocol determines the dissociation constants (K_D) for binary and ternary interactions, allowing for the calculation of the cooperativity factor (α).^{[4][17]}

- Preparation:
 - Ensure all proteins (Target POI, E3 Ligase) and the PROTAC are in an identical, precisely matched buffer to minimize heats of dilution. Dialyze proteins against the final buffer extensively.
 - Determine accurate protein concentrations.
- Binary Titration 1 (PROTAC into POI):
 - Fill the ITC cell with the target POI solution (e.g., 10-20 μ M).
 - Fill the injection syringe with the PROTAC solution at a concentration 10-15 times higher than the POI.
 - Perform the titration experiment. Analyze the data using a single-site binding model to determine the binary affinity ($K_{D_binary1}$).
- Binary Titration 2 (PROTAC into E3 Ligase):
 - Fill the ITC cell with the E3 ligase solution (e.g., 10-20 μ M).
 - Fill the injection syringe with the PROTAC solution.
 - Perform the titration to determine the second binary affinity ($K_{D_binary2}$).
- Ternary Titration (POI into E3 Ligase + PROTAC):
 - Fill the ITC cell with the E3 ligase solution containing the PROTAC at a saturating concentration (e.g., 5-10 times its $K_{D_binary2}$).

- Fill the injection syringe with the target POI solution at a concentration 10-15 times higher than the E3 ligase.
- Perform the titration. Analyze the data to determine the apparent K_D for the ternary complex ($K_{D_ternary}$).
- Cooperativity Calculation:
 - Calculate the cooperativity factor: $\alpha = K_{D_binary1} / K_{D_ternary}$.

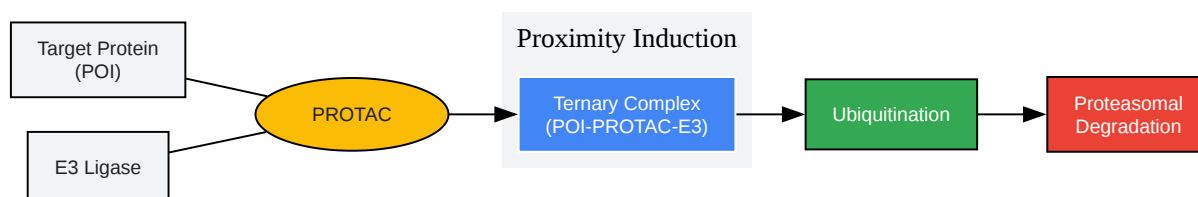
Protocol 2: Assessing Ternary Complex Kinetics using Surface Plasmon Resonance (SPR)

This protocol measures the association (k_{on}) and dissociation (k_{off}) rates of the ternary complex, providing insights into its stability.[\[10\]](#)[\[18\]](#)

- Preparation:
 - Immobilize a high-purity E3 ligase (ligand) onto a sensor chip surface.
 - Prepare a running buffer that includes DMSO to match the analyte samples.
- Binary Interaction Analysis:
 - Inject a series of concentrations of the PROTAC (analyte) over the immobilized E3 ligase surface to measure its binary binding kinetics (k_{on} , k_{off}) and affinity (K_{D_binary}).
- Ternary Interaction Analysis:
 - Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the target POI, mixed with varying concentrations of the PROTAC.
 - Inject these pre-mixed solutions over the immobilized E3 ligase surface.
 - Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation ($k_{on_ternary}$, $k_{off_ternary}$, and $K_{D_ternary}$).[\[10\]](#)
- Data Analysis:

- Compare the dissociation rate (k_{off}) and half-life ($t_{1/2} = 0.693 / k_{\text{off}}$) of the binary vs. ternary complexes. A significantly slower k_{off} for the ternary complex indicates stabilization.
- Calculate cooperativity: $\alpha = K_{\text{D_binary}} / K_{\text{D_ternary}}$.

Visualizations



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Caption: The PROTAC mechanism of action relies on forming a ternary complex.

Caption: Linker optimization strategies to overcome steric hindrance.

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